molecular formula C6H14ClNO2 B562699 Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride CAS No. 1189862-01-8

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Cat. No.: B562699
CAS No.: 1189862-01-8
M. Wt: 173.67
InChI Key: YREPHXXOTHNLEV-HVTBMTIBSA-N
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Description

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in proteomics research and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride involves its incorporation into biochemical pathways where it acts as a labeled analog of natural amino acids. This allows researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-Amino-2-methyl-1-propionate: The non-deuterated version of the compound.

    2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the compound.

    Ethyl 2-Amino-2-methyl-1-propionate-d3 Hydrochloride: A partially deuterated analog.

Uniqueness

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .

Properties

IUPAC Name

ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREPHXXOTHNLEV-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675886
Record name Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189862-01-8
Record name Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-amino-2-methylpropanoic acid (165 g) in ethanol at 0° C. was saturated with hydrogen chloride gas. The mixture was heated at reflux for 4 hours and the solvent was evaporated under reduced pressure to give ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid. Sodium carbonate (100 g) was slowly added to a suspension of the solid in water followed by 40% aqueous formaldehyde solution (150 g) and the suspension was stirred for 3 hours. The mixture was extracted with ether, the organic solution was washed with water, dried (magnesium sulphate) and solvent evaporated under reduced pressure to give ethyl 2-(N-methyleneamino)-2-methylpropanoate (137.8 g) in equilibrium with its trimer 1,3,5-tri(1-ethoxycarbonyl-1-methylethyl)hexahydrotriazine as a colourless oil, IR (liquid film) 2980(s), 1725(vs), 1250(s), 1140(vs).
Quantity
165 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

This was synthesised according to Standard Procedure 1, using 2-amino-isobutyric acid (5.102 g, 48.49 mmol) with thionyl chloride (11.772 g, 98.95 mmol, 7.2 mL) and anhydrous ethanol (29 mL). The product was isolated as a white solid (7.159 g, yield 86.3%).
Quantity
5.102 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Name
Yield
86.3%

Synthesis routes and methods III

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
Type
reactant
Reaction Step One
Quantity
22 kg
Type
reactant
Reaction Step Two
Quantity
400 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
Type
reactant
Reaction Step One
Quantity
79 kg
Type
reactant
Reaction Step Two
Quantity
395 L
Type
reactant
Reaction Step Two

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